3-Amino-5,6-dimethylpyridin-2(1H)-one
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Description
3-Amino-5,6-dimethylpyridin-2(1H)-one is a useful research compound. Its molecular formula is C7H10N2O and its molecular weight is 138.17 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Reactivity
The synthesis and chemical reactivity of "3-Amino-5,6-dimethylpyridin-2(1H)-one" derivatives have been a subject of interest for developing potential drug candidates and understanding their interaction with biological systems. For example, the synthesis of 3-substituted 2-thioxo-5,7-dimethylpyrido[2,3-d]pyrimidin-4(3H)-ones through cyclocondensation and their selective S-alkylation under phase transfer conditions highlight the compound's versatility in chemical transformations (Dave & Patel, 2001). Similarly, studies on the complexation and hydrogen bonding capabilities of related heterocyclic ureas emphasize the structural and functional diversity achievable with these compounds (Corbin et al., 2001).
Molecular Docking and Drug Discovery
Investigations into the potential of "this compound" derivatives for drug discovery have included exploration of their experimental and theoretical properties. For instance, the compound's ability to interact with DNA and its antioxidant activities have been examined, suggesting its utility in pharmacological applications (Yılmaz et al., 2020). Additionally, the development of a kinase-focused library based on the 3-amino-1H-pyrazolo[4,3-c]pyridin-4(5H)-one scaffold indicates its potential as a versatile platform for creating kinase inhibitors (Smyth et al., 2010).
Photophysical and DNA Binding Properties
The photophysical properties and DNA binding capabilities of "this compound" derivatives have been explored, demonstrating the compound's relevance in biochemical studies. Research on cationic pyridinium-based 4-amino-1,8-naphthalimide derivatives, for example, reveals significant insights into their interaction with DNA, offering potential applications in nucleic acid research and as spectroscopic probes (Banerjee et al., 2013).
Properties
IUPAC Name |
3-amino-5,6-dimethyl-1H-pyridin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-4-3-6(8)7(10)9-5(4)2/h3H,8H2,1-2H3,(H,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDEQCYHQWHIIFZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=O)C(=C1)N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701287781 |
Source
|
Record name | 3-Amino-5,6-dimethyl-2(1H)-pyridinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701287781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
139549-03-4 |
Source
|
Record name | 3-Amino-5,6-dimethyl-2(1H)-pyridinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=139549-03-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Amino-5,6-dimethyl-2(1H)-pyridinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701287781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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